![molecular formula C16H17BN2O2 B1416086 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile CAS No. 1872407-77-6](/img/structure/B1416086.png)
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile
Overview
Description
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile is an organic compound that features a boron-containing dioxaborolane ring attached to an isoquinoline core with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile typically involves the borylation of isoquinoline derivatives. One common method is the palladium-catalyzed cross-coupling reaction between isoquinoline-1-carbonitrile and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Isoquinoline-1-amine derivatives.
Substitution: Various biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of isoquinoline derivatives. For instance, compounds similar to 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile have shown promising results against various cancer cell lines. In particular, structural optimization of isoquinoline derivatives has led to compounds demonstrating potent inhibitory activities against specific cancer cell lines. One such derivative exhibited an IC50 value of 0.47 μM against the LASCPC-01 cell line and a selectivity index greater than 190-fold over prostate cancer cells .
Mechanism of Action
The mechanisms by which these compounds exert their effects include inducing G1 cell cycle arrest and apoptosis in cancer cells. The ability to modulate neuroendocrine markers further underscores their potential as therapeutic agents .
Material Science Applications
Boron-Doped Materials
The presence of the boron moiety in this compound allows for applications in the synthesis of boron-doped materials. Such materials are increasingly important in the development of novel electronic devices and sensors due to their unique electrical properties.
Polymer Chemistry
The compound can also serve as a building block in polymer chemistry. Its ability to form stable bonds with various substrates makes it suitable for creating advanced polymers with tailored properties for specific industrial applications.
Biological Research Applications
Fluorescent Probes
Isoquinoline derivatives have been explored as fluorescent probes in biological research. The incorporation of the dioxaborolane moiety enhances the photophysical properties of these compounds, making them suitable for imaging applications in live-cell studies. This capability is crucial for tracking cellular processes and understanding disease mechanisms at a molecular level.
Enzyme Inhibition Studies
Compounds like this compound are being investigated for their potential as enzyme inhibitors. Their structural features allow for selective interactions with target enzymes involved in critical biological pathways. This aspect is particularly relevant in drug discovery efforts aimed at developing new therapeutics for metabolic disorders and other diseases.
Case Studies
Mechanism of Action
The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile largely depends on its application. In Suzuki-Miyaura coupling, the boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the isoquinoline core. This process involves the formation of a palladium-boron intermediate, followed by transmetalation and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
- Phenylboronic acid pinacol ester
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile is unique due to its combination of an isoquinoline core with a nitrile group and a boron-containing dioxaborolane ring
Biological Activity
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile is a compound characterized by its unique boron-containing dioxaborolane ring linked to an isoquinoline core with a nitrile group. This structure suggests potential biological activities that merit investigation. The compound's molecular formula is and it has a molecular weight of approximately 255.12 g/mol .
The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction between isoquinoline derivatives and bis(pinacolato)diboron. This reaction is performed under inert conditions with bases such as potassium carbonate and ligands like triphenylphosphine at elevated temperatures. The presence of the dioxaborolane moiety is crucial for its reactivity in various organic synthesis applications.
Anticancer Activity
Similar boron-containing compounds have been studied for their anticancer properties. For instance, boron compounds can act as inhibitors of certain enzymes involved in cancer progression. The mechanism often involves the chelation of metal ions essential for enzyme activity .
Table 1: Comparative Anticancer Activities of Boron Compounds
Compound Name | IC50 (μM) | Mechanism of Action |
---|---|---|
Compound A | 0.98 | Metal ion chelation |
Compound B | 2.0 | Enzyme inhibition |
This compound | TBD | TBD |
Antimicrobial Properties
Research indicates that compounds containing isoquinoline structures exhibit antimicrobial activity against various pathogens. The presence of the nitrile group may enhance this activity by facilitating interactions with microbial enzymes or membranes .
Case Studies and Research Findings
A study focusing on related isoquinoline derivatives revealed significant inhibitory effects against specific pathogens. For example:
- Study on Isoquinoline Derivatives : A series of isoquinoline compounds were tested for their antibacterial properties against Staphylococcus aureus. Results indicated that modifications at the C-7 position significantly influenced potency.
Table 2: Antibacterial Potency of Isoquinoline Derivatives
Compound Name | Minimum Inhibitory Concentration (MIC) |
---|---|
Isoquinoline Derivative A | 10 μg/mL |
Isoquinoline Derivative B | 25 μg/mL |
This compound | TBD |
The potential mechanism of action for this compound likely involves:
- Metal Ion Chelation : Similar to other boron-containing compounds which can chelate metal ions necessary for enzyme function.
- Enzyme Inhibition : Interaction with key enzymes in metabolic pathways relevant to cancer and microbial growth.
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BN2O2/c1-15(2)16(3,4)21-17(20-15)12-6-5-11-7-8-19-14(10-18)13(11)9-12/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIPXCYEHALBCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN=C3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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